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Compound of Interest

Compound Name: BMS-195614

Cat. No.: B1667229

For Researchers, Scientists, and Drug Development Professionals

BMS-195614 is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARa),
a key regulator of cellular differentiation, proliferation, and apoptosis. While its in vitro activity is
well-documented, its translation to in vivo models has presented significant challenges. This
guide provides a comprehensive comparison of the in vitro and in vivo activities of BMS-
195614, supported by experimental data and detailed protocols to inform future research and

development.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of BMS-195614's activity from

various experimental settings.

In Vitro Activity of BMS-195614
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Parameter

Value

Cell Line | System

Description

Binding Affinity (Ki)

2.5 nM

Not specified

Demonstrates high-
affinity binding to
RARa.[1][2][3]

Functional

Antagonism

Hela cells

Inhibited all-trans-
retinoic acid (ATRA)-
induced reporter gene

expression.[4][5]

Co-regulator

Interaction

Not specified

Antagonizes agonist-
induced coactivator
recruitment and
moderately decreases
SMRT binding to
RAR0.[2][3]

Cell Differentiation

NB4 and HL60 cells

Reversed the
differentiation-
inducing effects of
RARa agonists.[4]

Anti-adipogenic Effect

Bovine stromal-

vascular cells

Diminished the anti-
adipogenic effect of
ATRA.[4]

Photoprotection

10-20 pM

Retinal Pigment
Epithelial (RPE) cells

Reduced blue light-
induced phototoxicity
in the presence of
A2E.[1][6]

Anti-inflammatory
Effect

BV-2 microglial cells

Reversed the anti-
inflammatory effect of
Vitamin A and retinoic

acid on IL-6 release.

[1]

Cell Migration

MC3T3-E1 osteoblast-

like cells

Inhibited retinoic acid-

induced cell migration.

[1]
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In Vivo Activity of BMS-195614

. . . Route of
Species Dosing Regimen L . Observed Effect
Administration

Minimal or no
2 and 10 mg/kg/day inhibition of

Mice (CD1) Oral )
for 7 days spermatogenesis.[1]

[5]

Required to observe
Rats (Wistar) 75 mg/kg/day Oral effects on

spermatogenesis.[5]

The significant discrepancy between the potent in vitro activity and the poor in vivo efficacy
when administered orally is attributed to unfavorable pharmacokinetic properties, including high
plasma protein binding, rapid hepatic metabolism, and moderate permeability.[5]

Key Signhaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of BMS-195614 and a typical
experimental workflow for its evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of-bms-195614]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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